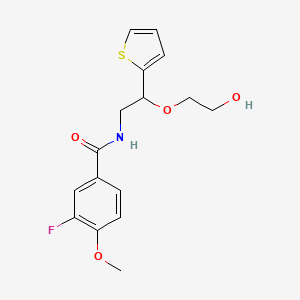

盐酸甲基2-氨基-3-(2-羟苯基)丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including saponification, hydrazinolysis, and reactions with amines and amino acid esters. For instance, the synthesis of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives involves transforming the model ester into trichloroacetimidate or acetate, followed by reactions with C-active nucleophiles in the presence of TMSOTf to obtain good yields . Another example is the stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, which is achieved by hydrogenation of an enantiomeric enamine with Pd(OH)2C .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR, IR, and X-ray crystal structure analysis. For example, methyl 2-hydroxyimino-3-phenyl-propionate was confirmed by X-ray crystal structure analysis to crystallize in the monoclinic class with specific cell parameters and exhibits intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are diverse and include nitrosation, oximation, cyclization, reduction, and amination. The behavior of these compounds during reactions can be influenced by factors such as the reaction solvent . For instance, the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride involves cyclization and reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and specific optical rotations, are determined by their functional groups and molecular structure. The immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols, for example, depends on the position of the phenyl ring within the alkyl side chain . The antiproliferative activity of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives is specific to cancerous cells, and their inhibitory action on HCT-116 cells has been quantified .

科学研究应用

抗菌和抗真菌特性

盐酸甲基2-氨基-3-(2-羟苯基)丙酸酯及其衍生物因其抗菌和抗真菌特性而被探索。一项研究合成了一系列含有酰肼、吡咯和氯喹喔啉部分的衍生物。这些化合物对金黄色葡萄球菌和结核分枝杆菌表现出有希望的抗菌活性,以及对白色念珠菌和黑曲霉的重要抗真菌活性 (Mickevičienė等人,2015)。

子宫松弛剂活性

盐酸甲基2-氨基-3-(2-羟苯基)丙酸酯的衍生物已被设计和合成作为子宫松弛剂。这些化合物在离体大鼠子宫和怀孕大鼠体内表现出有效的活性,延迟分娩的开始,而没有明显的强心刺激潜力 (Viswanathan等人,2005)。

可生物降解聚合物开发

该化合物已用于可生物降解聚合物的开发。具体而言,它参与了基于酪氨酸氨基酸的可生物降解聚(酯酰胺)的制备。这些聚合物显示出良好的热稳定性、高光学纯度,并且在土壤环境中具有潜在的可生物降解性,表明在生态友好材料科学中的应用 (Abdolmaleki等人,2011)。

属性

IUPAC Name |

methyl 2-amino-3-(2-hydroxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12;/h2-5,8,12H,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCDVBDKZXUOEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione](/img/structure/B2531595.png)

![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)

![7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2531615.png)